molecular formula C14H15ClO B1530121 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene CAS No. 51958-28-2

1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene

Cat. No.: B1530121
CAS No.: 51958-28-2
M. Wt: 234.72 g/mol
InChI Key: LYLFWGQHYZZPDM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a chloromethyl group and a propan-2-yloxy group attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene typically involves the chloromethylation of 2-(propan-2-yloxy)naphthalene. This can be achieved through the reaction of 2-(propan-2-yloxy)naphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of naphthalene.

    Oxidation: Naphthoquinones are the major products.

    Reduction: The major product is 1-(methyl)-2-(propan-2-yloxy)naphthalene.

Scientific Research Applications

1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The propan-2-yloxy group can enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)naphthalene: Lacks the propan-2-yloxy group, making it less soluble in organic solvents.

    2-(Propan-2-yloxy)naphthalene: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.

    1-(Bromomethyl)-2-(propan-2-yloxy)naphthalene: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.

Uniqueness

1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene is unique due to the presence of both the chloromethyl and propan-2-yloxy groups, which confer specific reactivity and solubility properties. This combination makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

1-(chloromethyl)-2-propan-2-yloxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLFWGQHYZZPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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